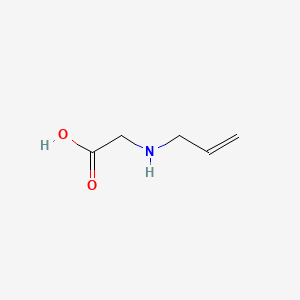

N-Allylglycine

Description

Properties

IUPAC Name |

2-(prop-2-enylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWGGGZYGSZDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185688 | |

| Record name | N-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-77-2 | |

| Record name | N-2-Propen-1-ylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-2-propenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Allylglycine: A Technical Guide to its Mechanism of Action and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylglycine, a derivative of the amino acid glycine, is a cornerstone pharmacological tool in neuroscience research. Its well-defined mechanism of action centers on the irreversible inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] This targeted disruption of GABAergic neurotransmission provides a powerful model for studying the fundamental principles of neuronal inhibition and its role in various physiological and pathological states. By acutely reducing GABA levels, this compound reliably induces seizures in animal models, establishing it as an invaluable agent for epilepsy research and the preliminary screening of novel anticonvulsant therapies.[1][4][5] This in-depth technical guide will provide a comprehensive overview of the molecular mechanism of this compound, its physiological consequences, and detailed experimental protocols for its application in a research setting.

Introduction: The Significance of this compound in Neuroscience

The discovery of the convulsant properties of this compound in the mid-20th century marked a significant milestone in neuroscience.[1] Subsequent research rapidly identified its primary target as glutamate decarboxylase (GAD), the enzyme responsible for the conversion of glutamate to GABA.[1][6] This provided researchers with a direct and specific pharmacological tool to manipulate the brain's primary inhibitory system. Consequently, this compound became a standard and reliable agent for inducing experimental seizures, contributing significantly to our understanding of epilepsy, anxiety, and other neurological disorders characterized by an imbalance between excitatory and inhibitory neurotransmission.[1][7] The L-enantiomer, L-allylglycine, is the biologically active form responsible for GAD inhibition.[3][8]

Molecular Mechanism of Action: Inhibition of GABA Synthesis

This compound's potent effects are not due to the direct action of the parent compound, which is a relatively weak inhibitor of GAD.[1] Instead, its activity stems from its in vivo metabolic conversion to a more potent molecule, 2-keto-4-pentenoic acid.[1] This metabolite acts as an irreversible inhibitor of GAD, leading to a rapid and significant decrease in the synthesis of GABA.[1][2]

The reduction in GABAergic tone disrupts the delicate balance between neuronal excitation and inhibition, leading to a state of hyperexcitability and the generation of seizures.[1][9] The primary signaling pathway affected by this compound is, therefore, the GABAergic system, with downstream consequences on overall neuronal network activity.

Physiological Consequences of GAD Inhibition

The primary and most dramatic physiological consequence of this compound administration is the induction of seizures.[4][5] The latency to seizure onset is generally longer than that of postsynaptic GABA receptor antagonists, reflecting the time required for the metabolic conversion of this compound and the subsequent depletion of GABA pools.[9] The seizure phenotype can range from myoclonic jerks to generalized tonic-clonic seizures.[9][10]

Beyond its convulsant activity, the reduction in GABAergic tone by this compound can lead to a range of other physiological effects, including alterations in heart rate and body temperature.[4][11] Chronic inhibition of GABA synthesis in specific brain regions has been shown to induce lasting changes in neuronal firing patterns and affect complex behaviors, making it a valuable tool for studying the long-term consequences of GABAergic dysfunction.[2]

Experimental Protocols

The following protocols provide a framework for utilizing this compound in a research setting. It is crucial to note that optimal doses and experimental timelines may vary depending on the animal species, strain, age, and specific research question.

In Vivo Seizure Induction in Rodents

This protocol describes the induction of seizures in mice or rats using this compound to study seizure phenomenology or to screen potential anticonvulsant compounds.

Materials:

-

This compound (L- or DL-racemic mixture)

-

Sterile 0.9% saline

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chamber

-

Video recording equipment (optional, but recommended)

-

Electroencephalogram (EEG) recording equipment (optional, for correlating behavior with neural activity)

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment to minimize stress.

-

Solution Preparation: On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline. The concentration should be calculated based on the desired dose and an injection volume of approximately 10 ml/kg for mice or 1 ml/kg for rats. A typical dose for seizure induction in mice is 147-195 mg/kg, i.p.[4]

-

Dosing: Weigh each animal accurately on the day of the experiment to ensure precise dosing. Administer the this compound solution via intraperitoneal injection.

-

Observation: Immediately place the animal in an observation chamber and begin monitoring for behavioral signs of seizures. The latency to seizure onset can range from 44 to 240 minutes in mice.[9] Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

-

Data Collection: Record the latency to the first seizure, the duration and severity of seizures, and any other behavioral abnormalities. If using EEG, record electrographic seizure activity concurrently.

-

Post-Procedure Care: Provide appropriate post-procedural care to the animals as per institutional guidelines.

In Vitro Glutamate Decarboxylase (GAD) Activity Assay

This protocol provides a general method for measuring GAD activity in tissue homogenates, which can be used to assess the direct inhibitory effect of this compound. Several commercial kits are available for this purpose.[12][13][14]

Materials:

-

Tissue of interest (e.g., brain tissue)

-

Ice-cold homogenization buffer (assay-specific)

-

Homogenizer

-

Centrifuge

-

GAD activity assay kit (fluorometric or colorimetric)

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize the tissue in ice-cold assay buffer.[12]

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant, which contains the cytosolic GAD enzyme.[12]

-

Protein Quantification: Determine the protein concentration of the supernatant to normalize GAD activity.

-

Assay Reaction: Follow the specific instructions of the chosen GAD activity assay kit. This typically involves adding the sample to a reaction mixture containing glutamate and other necessary co-factors.

-

Measurement: Measure the product of the reaction (e.g., GABA or a coupled product) using a microplate reader at the appropriate wavelength.[13][14][15]

-

Data Analysis: Calculate the GAD activity, typically expressed as units of activity per milligram of protein.

Measurement of GABA Levels in Brain Tissue

A key downstream effect of this compound is the reduction of GABA levels. These can be measured in vivo using techniques like magnetic resonance spectroscopy (MRS) or ex vivo from tissue samples using high-performance liquid chromatography (HPLC) or other analytical methods.[16][17][18][19][20]

In Vivo Measurement with Magnetic Resonance Spectroscopy (MRS):

MRS is a non-invasive technique that allows for the in vivo quantification of neurochemicals, including GABA.[17][18][19] Specialized pulse sequences, such as MEGA-PRESS, are required to edit the GABA signal from overlapping resonances.[19][20] This technique is highly specialized and requires access to an MRI scanner and expertise in MRS data acquisition and analysis.

Ex Vivo Measurement with HPLC:

-

Tissue Collection: Euthanize the animal at the desired time point after this compound administration and rapidly dissect the brain region of interest.

-

Homogenization: Homogenize the tissue in an appropriate buffer.

-

Derivatization: Derivatize the amino acids in the sample to make them detectable by the HPLC system.

-

HPLC Analysis: Separate and quantify the derivatized amino acids, including GABA, using an HPLC system with a suitable detector (e.g., fluorescence or electrochemical).

-

Data Analysis: Calculate the concentration of GABA, typically expressed as nmol per milligram of tissue.

Data Presentation: Quantitative Insights

The following table summarizes key quantitative parameters associated with the use of this compound. It is important to note that these values can be influenced by experimental variables.

| Parameter | Value | Animal Model | Route of Administration | Reference |

| LD50 (Median Lethal Dose) | 147-195 mg/kg | Mice | Intraperitoneal | [4] |

| Convulsant Dose | 150-200 mg/kg | Baboons (L-allylglycine) | Intravenous | [10] |

| Seizure Latency | 44-240 minutes | Mice | Intraperitoneal | [9] |

Conclusion

This compound remains an indispensable tool in neuroscience research. Its well-characterized mechanism of action, focused on the inhibition of GABA synthesis, provides a robust and reliable model for studying the critical role of GABAergic neurotransmission in brain function and disease.[1] The ability to acutely and specifically reduce GABA levels allows for the investigation of seizure mechanisms, the screening of potential antiepileptic drugs, and the exploration of the broader consequences of inhibitory/excitatory imbalance. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to leverage the power of this compound in their experimental paradigms.

References

-

Wikipedia. Allylglycine. [Link]

-

Alberici M, Rodriguez de Lores Arna, De Robertis E. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine. Biochem Pharmacol. 1969 Jan;18(1):137-43. [Link]

-

OHBM. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. [Link]

-

Abbkine. CheKine™ Micro Glutamate Decarboxylase (GAD) Activity Assay Kit. [Link]

-

Ricca E, et al. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase. J Microbiol Methods. 2011 Sep;86(3):369-71. [Link]

-

Meldrum BS, Horton RW. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio. Br J Pharmacol. 1978 Dec;64(4):483-8. [Link]

-

Gholamhoseinian A, et al. A fluorescence enhancement assay for measurement of glutamate decarboxylase activity. J Fluoresc. 2009 Mar;19(2):293-8. [Link]

-

Stanford Medicine. GABA spectroscopy | The Spielman Laboratory. [Link]

-

Puts NA, Edden RA. In vivo magnetic resonance spectroscopy of GABA: a methodological review. Prog Nucl Magn Reson Spectrosc. 2012 Apr;60:29-41. [Link]

-

An L, et al. Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS. Front Hum Neurosci. 2020 Aug 14;14:311. [Link]

-

Myers JF, et al. A comprehensive guide to MEGA-PRESS for GABA measurement. Neuroimage. 2022 Jan 1;246:118770. [Link]

-

Holtkamp M, et al. Convulsant properties of allylglycine. Life Sci. 1965 Aug;4(16):1587-90. [Link]

-

Fisher SK, Davies WE. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid). J Neurochem. 1974 Aug;23(2):427-33. [Link]

-

Wikipedia. Allylglycine (French). [Link]

-

Olpe HR, et al. Allylglycine: intranigral effects and reappraisal of actions on the GABA system. Biochem Pharmacol. 1979;28(4):449-54. [Link]

-

Mares P, et al. Bicuculline- and allylglycine-induced epilepsy in developing rats. Exp Neurol. 1985 Nov;90(2):411-21. [Link]

-

Open Access Pub. Allylglycine | International Journal of Amino Acids. [Link]

-

ResearchGate. Allylglycine inhibition of beta cell GABA content and secretion a-b. [Link]

-

PubChem. s-Allylglycine. [Link]

-

De Sarro GB, et al. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine. Naunyn Schmiedebergs Arch Pharmacol. 1985 Dec;331(4):349-55. [Link]

-

Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

-

Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. [Link]

-

Blankman JL, et al. In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide. Prostaglandins Other Lipid Mediat. 2006 Dec;81(3-4):136-49. [Link]

-

F1000Research. The effect of retinal GABA Depletion by Allylglycine on mouse retinal ganglion cell responses to light. [Link]

-

Semantic Scholar. THE EFFECT OF dl‐ALLYLGLYCINE ON POLYAMINE AND GABA METABOLISM IN MOUSE BRAIN. [Link]

-

Scilit. Inhibition of Mauthner Cells by Allylglycine. [Link]

-

PubChem. This compound. [Link]

-

F1000Research. The effect of retinal GABA Depletion by Allylglycine... | Posters. [Link]

-

NCBI Bookshelf. GABA and Glycine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Allylglycine - Wikipedia [en.wikipedia.org]

- 5. Convulsant properties of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abcam.cn [abcam.cn]

- 13. abbkine.com [abbkine.com]

- 14. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemisgroup.us [chemisgroup.us]

- 16. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]

- 17. GABA spectroscopy | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]

- 18. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Allylglycine: Properties, Characterization, and Applications

Executive Summary

N-Allylglycine, a non-proteinogenic amino acid, serves as a pivotal building block in modern chemical and pharmaceutical research. Its unique structure, featuring a terminal allyl group, offers a versatile handle for a variety of chemical modifications, making it an invaluable tool in peptide synthesis, drug discovery, and materials science. This guide provides a comprehensive overview of the essential chemical and physical properties of this compound. We delve into its structural elucidation through spectroscopic methods, detail protocols for its synthesis and purification, discuss its key reactivity and applications, and provide essential safety information. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this versatile molecule.

Chemical Identity and Structure

This compound, systematically named 2-(prop-2-enylamino)acetic acid, is an alpha-amino acid distinguished by an N-terminal allyl substituent.[1] This seemingly simple modification of glycine, the simplest proteinogenic amino acid, introduces a reactive olefinic moiety, significantly expanding its synthetic utility.

The presence of both an acidic carboxylic acid group and a basic secondary amine group allows this compound to exist as a zwitterion under physiological pH. The allyl group provides a site for a wide range of chemical reactions, including olefin metathesis, thiol-ene "click" chemistry, and palladium-catalyzed cross-coupling reactions.[2]

1.1 Nomenclature and Chemical Identifiers

Accurate identification is critical in research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(prop-2-enylamino)acetic acid | [1] |

| CAS Number | 3182-77-2 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| InChI Key | YVWGGGZYGSZDKW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C=CCNCC(=O)O | [1] |

| Synonyms | 2-(Allylamino)acetic acid | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in experimental design, particularly for reaction setup, purification, and formulation.

2.1 Quantitative Data Summary

The properties of this compound are summarized below. It is typically encountered as a white crystalline solid.[3]

| Property | Value / Description | Source(s) |

| Physical Form | Solid, powder. The hydrochloride salt is a crystalline solid. | [4][5] |

| Melting Point | 168-170 °C (for hydrochloride salt) | [5] |

| Solubility | Exhibits pH-dependent aqueous solubility, typical for amino acids. Soluble in DMSO. Slightly soluble in ethanol and methanol, and generally poor solubility in non-polar organic solvents. | [5][6] |

| pKa | Predicted pKa values are approximately 2.2 for the carboxylic acid and 9.5 for the secondary amine. These are slightly shifted from glycine (pKa values of 2.3 and 9.6) due to the mild electron-donating effect of the allyl group.[5][7] | |

| Topological Polar Surface Area | 49.3 Ų | [1] |

2.2 Solubility Profile: A Deeper Look

The solubility of this compound is dictated by its zwitterionic character.

-

In Aqueous Systems: Solubility is minimal at its isoelectric point. At pH values below its first pKa (~2.2), the molecule is predominantly in its cationic form, enhancing solubility.[5] Conversely, at pH values above its second pKa (~9.5), the anionic form predominates, which also increases aqueous solubility.[5] This behavior is critical for purification strategies and for its use in biological buffers.

-

In Organic Solvents: The molecule's polarity limits its solubility in non-polar solvents. It shows some solubility in polar protic solvents like methanol and ethanol, but is most effectively solubilized in highly polar aprotic solvents like DMSO.[5] For synthetic applications requiring anhydrous, non-protic conditions, derivatization to its ester or N-protected form is a common and necessary strategy.

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. A common and straightforward laboratory-scale synthesis involves the direct N-alkylation of glycine, though other methods exist.

3.1 Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of this compound hydrochloride, a stable and easily handled form of the compound.

Caption: Integrated workflow for spectroscopic characterization.

4.2 Expected Spectral Data and Interpretation

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Peaks (in D₂O):

-

δ 5.8-6.0 ppm (m, 1H): Multiplet corresponding to the internal vinyl proton (-CH =CH₂).

-

δ 5.2-5.4 ppm (m, 2H): Multiplet for the terminal vinyl protons (-CH=CH₂ ).

-

δ ~3.8 ppm (d, 2H): Doublet for the methylene protons adjacent to the nitrogen (-N-CH₂ -CH=).

-

δ ~3.5 ppm (s, 2H): Singlet for the glycine methylene protons (-N-CH₂ -COOH).

-

-

Expert Insight: The protons on the carbons adjacent to the nitrogen will appear as distinct signals, providing clear evidence of the N-allyl structure. In a protic solvent like D₂O, the amine and carboxylic acid protons will exchange with the solvent and will likely not be observed.

-

Protocol: Prepare a more concentrated sample (~20-50 mg) in the chosen deuterated solvent. Acquire a proton-decoupled spectrum.

-

Expected Peaks (in DMF-d₇): [4] * δ ~168 ppm: Carboxylic acid carbon (C =O).

-

δ ~132 ppm: Internal vinyl carbon (-C H=CH₂).

-

δ ~119 ppm: Terminal vinyl carbon (-CH=C H₂).

-

δ ~50 ppm: Methylene carbon adjacent to nitrogen and the vinyl group (-N-C H₂-CH=).

-

δ ~46 ppm: Glycine methylene carbon (-N-C H₂-COOH).

-

-

Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflection) accessory for a solid sample.

-

Expected Absorptions: [6] * ~3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of the carboxylic acid, overlapping with N-H and C-H stretches.

-

~1740 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1645 cm⁻¹ (medium): C=C stretch of the allyl group.

-

~1620 cm⁻¹ (medium): N-H bend (scissoring) of the secondary amine.

-

~990 and 915 cm⁻¹ (strong): Out-of-plane C-H bends for the =CH₂ and -CH= groups, highly characteristic of a terminal alkene.

-

-

Protocol: Use Electrospray Ionization (ESI) for analysis. Dissolve a small amount of sample in a suitable solvent like methanol/water.

-

Expected Ions:

-

[M+H]⁺: m/z 116.07

-

[M-H]⁻: m/z 114.06

-

-

Expert Insight: High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with the calculated exact mass for [M+H]⁺ being 116.07061. [3]This provides definitive confirmation of the molecular formula.

Reactivity and Applications

The dual functionality of this compound—a reactive olefin and a versatile amino acid backbone—makes it a valuable component in several advanced scientific fields.

5.1 Role in Peptide Synthesis and Drug Discovery

This compound is primarily used as an unnatural amino acid in peptide synthesis. To be incorporated into a growing peptide chain, its amine group must be temporarily protected.

Caption: Application of this compound in peptide synthesis and modification.

-

N-Protection: The secondary amine is typically protected with a tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group. [6][8]This prevents self-polymerization and allows for controlled, stepwise addition in solid-phase or solution-phase peptide synthesis.

-

Peptide Stapling: The allyl side chain is widely used for creating "stapled" peptides. By incorporating two this compound residues (or one with another olefin-containing amino acid) into a peptide sequence, a covalent hydrocarbon bridge can be formed via ring-closing metathesis. This enforces a helical structure, which can increase proteolytic stability and cell permeability, key goals in drug development. [9]* Bioconjugation: The terminal alkene serves as a reactive handle for bioconjugation. Using thiol-ene chemistry, molecules such as fluorophores, PEG chains, or targeting ligands can be attached to the peptide under mild conditions. [10]* Neuroscience Research: As an analogue of glycine and a derivative of allylamine, this compound and related compounds like DL-Allylglycine are studied as inhibitors of glutamate decarboxylase, the enzyme responsible for GABA synthesis. [11]This makes them useful tools for investigating neurotransmitter pathways and seizure mechanisms.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Classification: this compound is classified as an irritant. [1] * H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask is recommended.

-

-

Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a uniquely versatile chemical entity whose value far exceeds its simple structure. Its combination of an amino acid backbone and a reactive allyl side chain provides a robust platform for innovation in medicinal chemistry, peptide science, and materials research. A thorough understanding of its fundamental chemical and physical properties, supported by robust spectroscopic characterization and safe handling practices, is the foundation for leveraging its full synthetic potential. This guide serves as a technical resource to empower researchers to confidently and effectively incorporate this compound into their development programs.

References

-

Schlaad, H., & Antonietti, M. (2003). A versatile polypeptoid platform based on N-allyl glycine. e-Polymers, 3(1), 637-649. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167529, s-Allylglycine. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76651, this compound. PubChem. [Link]

-

ChemBK (2024). (S)-N-Fmoc-Allylglycine. ChemBK. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14044, Allylglycine. PubChem. [Link]

-

National Institute of Standards and Technology. Glycine, N-(N-L-alanylglycyl)-. In NIST Chemistry WebBook. [Link]

-

Atmuri, N. D. P., & Lubell, W. D. (2015). PREPARATION OF N-(Boc)-ALLYLGLYCINE METHYL ESTER USING A ZINC-MEDIATED, PALLADIUM-CATALYZED CROSS-COUPLING REACTION. Organic Syntheses, 92, 103–116. [Link]

-

Olsen, C. A. (2010). Allylglycine. Synlett, (12), 1888-1889. [Link]

-

Human Metabolome Database (2024). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246754). HMDB. [Link]

-

The Royal Society of Chemistry (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances. [Link]

-

National Institute of Standards and Technology. dl-c-Allylglycine. In NIST Chemistry WebBook. [Link]

-

PubChemLite (2025). This compound (C5H9NO2). PubChemLite. [Link]

-

Wikipedia contributors. (2023, April 26). Allylglycine. In Wikipedia, The Free Encyclopedia. [Link]

-

Mettler-Toledo (2024). Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo. [Link]

- Google Patents (2014). KR101363884B1 - Process for preparing allylglycine derivatives.

-

Organic Syntheses (2004). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 80, 25. [Link]

-

Human Metabolome Database (2024). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). HMDB. [Link]

- Long, R. S., & Hofmann, C. M. (1947). U.S. Patent No. 2,425,283. Washington, DC: U.S.

-

Human Metabolome Database (2024). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). HMDB. [Link]

-

Pearson (2024). Glycine has pKa values of 2.3 and 9.6. Pearson+. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 750, Glycine. PubChem. [Link]

Sources

- 1. Glycine, N-(N-L-alanylglycyl)- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PubChemLite - this compound (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. (+)-Allylglycine | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Allylglycine - Wikipedia [en.wikipedia.org]

What is the CAS number for N-Allylglycine?

An In-Depth Technical Guide to N-Allylglycine and its Isomers for Advanced Research

A Foreword for the Researcher

This compound is more than a simple molecule; it is a versatile chemical tool whose utility is defined by its isomeric form. A query for its CAS number reveals a critical ambiguity that researchers must navigate. The term "Allylglycine" can refer to two distinct structural isomers: This compound , where the allyl group is attached to the nitrogen atom of glycine, and α-Allylglycine (2-Aminopent-4-enoic acid), where the allyl group is attached to the α-carbon. This distinction is paramount as it dictates the molecule's chemical behavior and its applications, from peptide synthesis to neuroscience. This guide provides a comprehensive exploration of these isomers, their derivatives, and their applications, designed for the discerning scientist in chemical biology and drug development.

Part 1: Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical is its unambiguous identification. The CAS (Chemical Abstracts Service) number is a universal standard for this purpose. Due to the isomeric ambiguity and the common use of protecting groups in synthesis, several CAS numbers are associated with allylglycine variants.

The primary CAS number for This compound , the N-substituted isomer, is 3182-77-2 [1]. For α-Allylglycine , the Cα-substituted isomer widely used in neuroscience, the CAS number is 7685-44-1 [2].

The following table summarizes the key identifiers and properties for these core structures and their commonly used derivatives, which are essential for applications in peptide synthesis and bioconjugation.

| Compound Name | Isomer Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| This compound | N-Substituted | 3182-77-2[1] | C₅H₉NO₂ | 115.13 | Building block, Polypeptoid synthesis |

| α-Allylglycine | Cα-Substituted | 7685-44-1[2] | C₅H₉NO₂ | 115.13 | Neuroscience (GAD Inhibitor) |

| Boc-N-Allyl-Glycine | N-Substituted | 145618-68-4[3][4] | C₁₀H₁₇NO₄ | 215.25 | Peptide Synthesis, Drug Development[3] |

| Fmoc-L-α-Allylglycine | Cα-Substituted | 146549-21-5[5][6] | C₂₀H₁₉NO₄ | 337.37 | Solid-Phase Peptide Synthesis |

| N-Acetyl-DL-α-Allylglycine | Cα-Substituted | 50299-14-4[7][8] | C₇H₁₁NO₃ | 157.17 | Intermediate, Metabolic Studies |

Part 2: Synthesis and Chemical Reactivity

The synthesis of allylglycine derivatives is tailored to the desired isomeric outcome. The strategic introduction of the allyl group and the use of protecting groups are central to these synthetic pathways.

Synthetic Strategies

Synthesis of this compound Derivatives: The N-substituted isomer is typically prepared via nucleophilic substitution. A common route involves the reaction of an ester of glycine with an allyl halide (e.g., allyl bromide). The resulting secondary amine is then often protected, for example, with a tert-butyloxycarbonyl (Boc) group, to yield Boc-N-Allyl-Glycine, a stable and versatile building block for further synthesis[9].

Synthesis of α-Allylglycine Derivatives: The synthesis of the Cα-substituted isomer is more complex, often starting from a protected glycine equivalent that can be alkylated at the α-carbon. For instance, protected glycine enolates can be reacted with an allyl halide. Enzymatic methods have also been explored to achieve stereospecific synthesis of this unnatural amino acid[10].

A generalized workflow for preparing a protected this compound building block suitable for further use is outlined below.

Caption: Generalized workflow for the synthesis of Boc-N-Allylglycine.

The Reactivity of the Allyl Group: A Bioorthogonal Handle

The terminal alkene of the allyl group is the key to its utility as a versatile chemical handle. It is relatively stable under typical physiological conditions but can undergo specific, high-yield reactions with a suitable partner. This "bioorthogonal" reactivity allows for the precise chemical modification of proteins and peptides containing allylglycine.

The most prominent reaction is the thiol-ene "click" chemistry . In the presence of a radical initiator (often UV light), the allyl group reacts efficiently with a thiol-containing molecule (e.g., cysteine, or a probe functionalized with a thiol) to form a stable thioether linkage[11]. This enables the site-specific attachment of a wide array of functionalities, including:

-

Fluorophores for protein labeling and imaging.

-

Small-molecule drugs or peptides to create targeted bioconjugates.

-

Photo-crosslinkers to study protein-protein interactions.

Part 3: Applications in Research and Drug Development

The distinct properties of the allylglycine isomers and their derivatives have established them as invaluable tools across multiple scientific disciplines.

α-Allylglycine in Neuroscience: A Tool to Probe GABAergic Transmission

α-Allylglycine is a classical and potent inhibitor of glutamate decarboxylase (GAD) , the rate-limiting enzyme responsible for synthesizing the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from glutamate[2][12]. By blocking GAD, L-allylglycine (the active enantiomer) depletes GABA levels in the brain. This disruption of the excitatory/inhibitory balance leads to neuronal hyperexcitability and can be used to induce seizures in animal models[2][12]. This proconvulsant property makes α-allylglycine an essential tool for:

-

Studying the fundamental mechanisms of epilepsy.

-

Screening and evaluating the efficacy of novel anticonvulsant drugs.

-

Investigating the role of the GABAergic system in various physiological and pathological processes.

Caption: Mechanism of α-Allylglycine-induced neuroexcitation via GAD inhibition.

Allylglycine as an Unnatural Amino Acid (UAA)

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy for creating novel therapeutics and research tools[13]. Both this compound and α-allylglycine serve as valuable UAAs.

-

In Peptide Synthesis: Protected derivatives like Boc-N-allylglycine and Fmoc-L-α-allylglycine are widely used as building blocks in both solution-phase and solid-phase peptide synthesis[3][5]. The allyl group can introduce conformational constraints or serve as a site for subsequent modification to create peptide-drug conjugates or stapled peptides with enhanced stability and bioactivity. Several proteases have been studied as catalysts for the enzymatic synthesis of oligopeptides containing allylglycine[10].

-

In Protein Engineering: Site-specific incorporation of allylglycine into proteins can be achieved using evolved aminoacyl-tRNA synthetase/tRNA pairs[11]. This places the bioorthogonal allyl handle at any desired position within a protein's structure, enabling precise engineering of protein function for therapeutic or diagnostic purposes[11].

Part 4: Experimental Protocols

To ensure trustworthiness and practical utility, this section provides detailed, field-proven methodologies.

Protocol 1: N-Boc Protection of Allylglycine

This protocol describes a standard procedure for preparing N-Boc allylglycine, a key intermediate for many synthetic applications. The method is adapted from a procedure reported by PrepChem[14].

Objective: To synthesize N-Boc allylglycine from allylglycine.

Materials:

-

Allylglycine

-

Di-tert-butyl dicarbonate (Boc-ON or Boc₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Deionized Water

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve allylglycine (1.0 equivalent) in a 1:1 mixture of water and dioxane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a base.

-

Boc-ON Addition: While stirring at room temperature (25°C), add Boc-ON (1.1 equivalents) to the mixture.

-

Reaction Monitoring: Allow the reaction to stir for approximately 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, add deionized water and diethyl ether to the flask and transfer the contents to a separatory funnel.

-

Extraction: Separate the aqueous layer. Wash the aqueous layer with diethyl ether to remove unreacted Boc-ON and other nonpolar impurities.

-

Acidification & Product Extraction: Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., 1M HCl) to a pH of ~2-3. Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc allylglycine product.

Protocol 2: Site-Specific Incorporation of α-Allylglycine into Proteins

This protocol outlines the general steps for expressing a protein containing α-allylglycine at a specific site, based on established methodologies[11]. This requires a host organism (typically E. coli) engineered with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for allylglycine.

Objective: To express a target protein with α-allylglycine incorporated in response to an amber (TAG) stop codon.

Materials:

-

E. coli expression strain containing plasmids for the target protein (with a TAG codon at the desired site) and the orthogonal tRNA/synthetase pair.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics for plasmid selection.

-

(+)-Allylglycine.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

L-arabinose (if the synthetase is under an arabinose-inducible promoter).

Step-by-Step Methodology:

-

Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony of the expression strain. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

-

UAA Addition: Add (+)-Allylglycine to the culture to a final concentration of 1 mM.

-

Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. If required, also add L-arabinose to a final concentration of 0.2% (w/v).

-

Expression: Reduce the culture temperature to 20°C and continue shaking for 16-20 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. The expressed protein containing allylglycine can then be purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

Part 5: Safety and Handling

This compound and its derivatives should be handled with appropriate care in a laboratory setting. According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

-

LookChem. N-ACETYL-DL-ALLYLGLYCINE. [Link]

-

Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76651, this compound. [Link]

-

LookChem. (R)-N-Acetyl-alpha-allylglycine, 98% ee. [Link]

-

Sears, P., & Wong, C. H. (1996). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed, 15(1-2), 45-61. [Link]

-

Wikipedia. Allylglycine. [Link]

-

PrepChem.com. Step A: Preparation of N-BOC allylglycine. [Link]

-

van der Wel, P. C. A., et al. (2016). A versatile polypeptoid platform based on N-allyl glycine. Polymer Chemistry, 7(43), 6596-6606. [Link]

-

ChemBK. (S)-N-Fmoc-Allylglycine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10330883, Boc-N-(Allyl)-Glycine. [Link]

-

Ghorai, S., et al. (2024). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC advances, 14(28), 20131-20138. [Link]

-

ResearchGate. Selected examples of unnatural amino acids (in red box) and unnatural.... [Link]

-

P3 BioSystems. Amino Acids,Unusual Amino Acids,Glycine (Gly). [Link]

-

Wang, S., et al. (2020). N-linked Glycosylation and its Potential Application in Drug Development. Health Science Journal, 14(5), 743. [Link]

-

Open Access Pub. Allylglycine | International Journal of Amino Acids. [Link]

Sources

- 1. This compound | C5H9NO2 | CID 76651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allylglycine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-N-(Allyl)-Glycine | C10H17NO4 | CID 10330883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Glycine (Gly), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. rsc.org [rsc.org]

- 10. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

N-Allylglycine as a GABA Synthesis Inhibitor: A Technical Guide for Researchers

Abstract

N-Allylglycine, a derivative of the amino acid glycine, is a cornerstone pharmacological tool in neuroscience research.[1] Its primary and most well-documented biological activity is the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] By acutely diminishing GABA levels, this compound administration leads to a state of neuronal hyperexcitability, reliably inducing seizures in animal models.[1][4][5] This property has rendered it an invaluable agent for investigating the fundamental roles of GABAergic neurotransmission in maintaining neuronal homeostasis and for modeling pathological states such as epilepsy.[1][2][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its application, and an exploration of its broader biological consequences, designed for researchers, scientists, and drug development professionals.

The Central Role of GABAergic Neurotransmission

The mammalian central nervous system (CNS) operates on a delicate equilibrium between excitatory and inhibitory signals. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, acting as a crucial brake on neuronal excitability.[7] Approximately one-third of all synapses in the brain utilize GABA as their neurotransmitter.[7] The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD), a reaction that requires pyridoxal phosphate (a derivative of vitamin B6) as a cofactor.[7] Once synthesized, GABA is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. It then binds to postsynaptic GABA receptors (GABAA and GABAB), leading to hyperpolarization of the postsynaptic membrane and a reduction in the likelihood of action potential firing. Any disruption in this finely tuned system can have profound neurological consequences.

This compound's Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)

While this compound itself is a relatively weak inhibitor of GAD in vitro, its potent in vivo effects are attributed to its metabolic conversion to an active metabolite.[1][2] The L-enantiomer, L-allylglycine, is the biologically active form responsible for GAD inhibition.[3]

Metabolic Activation and Suicide Inhibition

The prevailing mechanism suggests that this compound is metabolized by a transaminase to its corresponding α-keto acid, 2-keto-4-pentenoic acid.[2] This metabolite then acts as a "suicide inhibitor" of GAD. The process involves the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP), which is covalently linked to a lysine residue in the GAD active site.[2] The active metabolite of this compound irreversibly binds to the PLP cofactor, leading to the inactivation of the enzyme.[2] This irreversible inhibition is a key feature of this compound's potent and lasting effects on GABA synthesis.

Diagram: Proposed Mechanism of GAD Inhibition by this compound

Caption: Metabolic activation of this compound and subsequent irreversible inhibition of the GAD-PLP complex.

Downstream Consequences of GAD Inhibition

The inhibition of GAD by this compound sets off a cascade of neurochemical and physiological events:

-

Reduced GABA Synthesis: The primary and most immediate effect is a significant decrease in the rate of GABA synthesis.[3][4]

-

Depletion of GABA Levels: Prolonged GAD inhibition leads to a marked reduction in GABA concentrations within the brain.[3][8]

-

Excitatory/Inhibitory Imbalance: The diminished GABAergic tone disrupts the critical balance between excitatory (glutamatergic) and inhibitory neurotransmission, tipping the scales towards excitation.[2][3]

-

Neuronal Hyperexcitability: With reduced inhibition, neurons become more susceptible to depolarization by excitatory inputs, leading to increased firing rates and a lowered seizure threshold.[2][6]

-

Seizure Induction: At sufficient doses, the widespread neuronal hyperexcitability manifests as convulsive seizures.[1][4][5]

Diagram: Downstream Effects of GAD Inhibition by this compound

Caption: Logical relationship of reduced GABA synthesis to seizure activity.[1]

Experimental Protocols for Studying this compound

The following protocols provide a framework for investigating the biological activity of this compound. These are intended as a guide and may require optimization based on specific experimental goals and animal models.

In Vivo Seizure Induction and Monitoring

This protocol describes the administration of this compound to rodents to induce seizures and subsequent behavioral and electrophysiological monitoring.

Materials:

-

L-Allylglycine

-

Sterile saline (0.9% NaCl)

-

Animal model (e.g., male Sprague-Dawley rats, 250-300g)[3]

-

Apparatus for intraperitoneal (IP) injection

-

Behavioral observation arena

-

Electroencephalography (EEG) recording system (optional)

Procedure:

-

Preparation of this compound Solution: Dissolve L-allylglycine in sterile saline to the desired concentration. A common dose range for inducing seizures in rats is 100-250 mg/kg.[9]

-

Animal Acclimation: Allow animals to acclimate to the testing environment for at least 30 minutes prior to injection.

-

Administration: Administer the this compound solution via intraperitoneal (IP) injection.[9]

-

Behavioral Observation: Immediately following injection, place the animal in the observation arena and record behavioral manifestations of seizures. Seizure severity can be scored using a standardized scale (e.g., the Racine scale). Latency to the first seizure and the duration and frequency of seizures should be recorded.[9]

-

EEG Monitoring (Optional): For more detailed analysis of seizure activity, animals can be surgically implanted with cortical electrodes for EEG recording.[6] A baseline EEG should be recorded prior to this compound administration.[6] Continuous EEG recording post-injection will allow for the characterization of epileptiform discharges (e.g., spikes, sharp waves).[6]

Data Analysis:

-

Compare seizure latencies, durations, and severities across different experimental groups.

-

Analyze EEG recordings for changes in power in different frequency bands and the quantification of epileptiform events.[6]

Table 1: Dose-Dependent Convulsant Effects of L-Allylglycine in Rats [9]

| Dose (mg/kg, IP) | Predominant Seizure Type Observed | Latency to Onset |

| 100 | Focal seizures | Variable, often longer |

| 150 | Focal and generalized tonic-extension seizures | Intermediate |

| 200 | Generalized tonic-extension seizures | Shorter |

| 250 | Generalized tonic-extension seizures | Shortest |

Note: Female rats have been reported to be more susceptible to this compound-induced seizures than males.[9]

In Vitro GAD Activity Assay

This protocol outlines a common method for measuring GAD activity in brain tissue homogenates and assessing its inhibition by this compound. A radioactive assay is described here due to its high sensitivity.[2]

Materials:

-

Brain tissue (e.g., cortex, hippocampus)

-

Homogenization buffer (e.g., potassium phosphate buffer with Triton X-100 and pyridoxal phosphate)

-

L-[1-¹⁴C]glutamic acid

-

This compound (or its active metabolite)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.[2]

-

Reaction Mixture: Prepare reaction tubes containing the enzyme preparation, pyridoxal phosphate, and varying concentrations of the inhibitor (this compound or its metabolite).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-[1-¹⁴C]glutamic acid. Incubate the mixture at 37°C for a defined period.

-

Termination of Reaction and CO₂ Trapping: Stop the reaction by adding an acid (e.g., sulfuric acid). The ¹⁴CO₂ produced from the decarboxylation of glutamate is trapped using a suitable agent (e.g., a filter paper wick soaked in a trapping agent) placed in the vial.

-

Quantification: Transfer the trapping agent to a scintillation vial containing scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[2]

Data Analysis:

-

Calculate GAD activity as the amount of ¹⁴CO₂ produced per unit time per amount of protein.

-

Determine the inhibitory potency of this compound by calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: General Workflow for In Vitro GAD Inhibition Assays

Caption: General workflow for in vitro GAD inhibition assays.[2]

Broader Biological Activities and Research Applications

While primarily known as a GAD inhibitor, this compound has other reported biological effects. It has been shown to influence polyamine metabolism, increasing ornithine decarboxylase activity and decreasing S-adenosyl-L-methionine decarboxylase activity in the mouse brain.[8][10] Additionally, chronic administration of GAD inhibitors like L-allylglycine can lead to lasting changes in brain function and behavior, including impairments in impulse control and alterations in motor function.[3]

The unique chemical structure of this compound, particularly its allyl group, has also been exploited in other areas of research. For instance, Boc-N-(allyl)-glycine is used as a building block in peptide synthesis and drug development.[11] The allyl group can also serve as a bioorthogonal handle for the site-specific incorporation of unnatural amino acids into proteins, enabling studies of protein labeling, protein-protein interactions, and the development of bioconjugates.[12]

Conclusion

This compound remains an indispensable tool in neuropharmacology and epilepsy research. Its well-characterized mechanism as an inhibitor of GABA synthesis provides a robust and reliable method for studying the profound impact of GABAergic neurotransmission on CNS function.[1] The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their investigations into the intricate interplay of excitation and inhibition in the brain.

References

-

Horton, R. W., Meldrum, B. S., & Bachelard, H. S. (1973). Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. European Journal of Pharmacology, 22(2), 179-190. [Link]

-

Alberici, M., De Lores Arnaiz, G. R., & De Robertis, E. (1969). Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine. Biochemical Pharmacology, 18(1), 137-143. [Link]

-

Wikipedia. (n.d.). Allylglycine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Thomas, J., & Yang, Y. C. (1991). Allylglycine induced seizures in male and female rats. Physiology & Behavior, 49(6), 1181-1183. [Link]

-

Fisher, S. K., & Davies, W. E. (1974). Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid). Journal of Neurochemistry, 23(2), 427-433. [Link]

-

Roberts, E., & Kuriyama, K. (1968). Biochemical-physiological correlations in studies of the gamma-aminobutyric acid system. Brain Research, 8(1), 1-35. [Link]

-

Velazquez, J. L., & Carlen, P. L. (1996). Bicuculline- and allylglycine-induced epilepsy in developing rats. Epilepsy Research, 25(1), 59-69. [Link]

-

Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. GABA and Glycine. [Link]

-

Pajunen, A. E., Hietala, O. A., Baruch-Virransalo, E. L., & Piha, R. S. (1979). The effect of dl-allylglycine on polyamine and GABA metabolism in mouse brain. Journal of Neurochemistry, 32(5), 1401-1408. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allylglycine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE EFFECT OF dl‐ALLYLGLYCINE ON POLYAMINE AND GABA METABOLISM IN MOUSE BRAIN | Semantic Scholar [semanticscholar.org]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

N-Allylglycine IUPAC name and chemical structure.

An In-Depth Technical Guide to N-Allylglycine: Structure, Synthesis, and Applications in Modern Drug Development

Abstract

This compound is a non-canonical amino acid that has garnered significant attention in chemical biology, peptide science, and drug development. Its defining feature, the N-allyl group, serves as a versatile and bioorthogonal chemical handle, enabling the site-specific modification of peptides and proteins. This guide provides a comprehensive technical overview of this compound, beginning with its precise chemical identity and distinguishing it from its structural isomer, allylglycine. We delve into its physicochemical properties, detail established synthetic routes for its preparation and that of its protected derivatives, and explore its core applications. The primary focus is on its utility in enabling advanced bioconjugation strategies, including protein labeling, the study of protein-protein interactions, and the construction of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this compound in their work.

Introduction to this compound

In the expanding toolbox of synthetic biology and medicinal chemistry, non-canonical amino acids (ncAAs) offer a means to introduce novel functionalities into peptides and proteins, transcending the limitations of the 20 proteinogenic amino acids. This compound is a prime example of such a building block, valued not for its direct biological activity but for the chemical reactivity conferred by its allyl group.

The allyl moiety (prop-2-en-1-yl) attached to the alpha-amino nitrogen is relatively small and chemically stable under typical biological conditions, yet it can participate in highly specific and efficient chemical reactions that do not interfere with native biological processes. This property, known as bioorthogonality, is the cornerstone of its utility. It allows chemists to "click" on a diverse range of molecules—such as fluorescent dyes, imaging agents, crosslinkers, or drug payloads—to a specific, predetermined site within a complex biomolecule.

A critical point of clarification is the distinction between This compound (2-(prop-2-enylamino)acetic acid) and its isomer Allylglycine (2-aminopent-4-enoic acid) .[1][2] In this compound, the allyl group is attached to the nitrogen atom of the glycine backbone. In contrast, allylglycine features the allyl group as an extension of the carbon side chain. This structural difference is profound, as allylglycine is known to be a convulsant and an inhibitor of glutamate decarboxylase, which blocks GABA biosynthesis, whereas this compound's utility stems from the chemical reactivity of its N-allyl group.[2]

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application. This section details the formal nomenclature, structural identifiers, and key physicochemical characteristics of this compound.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-(prop-2-enylamino)acetic acid | [1] |

| Common Name | This compound | [1] |

| Synonym | (allylamino)acetic acid | |

| CAS Number | 3182-77-2 | [1] |

| Molecular Formula | C5H9NO2 | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

Molecular Structure

This compound consists of a central glycine framework, the simplest amino acid, with one of the amino protons replaced by an allyl group.

Caption: 2D Chemical Structure of this compound.

| Structural Identifier | Value | Source |

| SMILES | C=CCNCC(=O)O | [1][3] |

| InChI | InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) | [1][3] |

| InChIKey | YVWGGGZYGSZDKW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following properties are computationally predicted and provide insight into the molecule's behavior.

| Property | Value | Source |

| Monoisotopic Mass | 115.063328530 Da | [1] |

| XLogP3 | -2.2 | [1] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| Complexity | 90.4 | [1] |

| Physical Form | Solid (as hydrochloride salt) |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its protected forms is crucial for its subsequent use in peptide synthesis and bioconjugation. For incorporation into peptides using standard solid-phase peptide synthesis (SPPS), the α-amino group must be temporarily protected, most commonly with a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group.

General Synthetic Route: N-Alkylation

A fundamental and direct approach to synthesizing N-substituted glycine derivatives is the N-alkylation of a glycine ester with an alkyl halide, followed by saponification. For this compound, this involves the reaction of allylamine with an α-haloacetate.

A representative procedure starts with the reaction of allylamine and triethylamine in an anhydrous solvent like tetrahydrofuran (THF).[4] Ethyl bromoacetate is then added dropwise to the cooled solution.[4] The resulting product, ethyl 2-(allylamino)acetate, can then be isolated and the ester hydrolyzed under basic conditions (e.g., using NaOH) to yield the final this compound product.

Caption: General workflow for the synthesis of this compound.

Protocol for N-(Boc) Protection

For practical use in peptide synthesis, the Boc-protected version is often required.[5] This can be prepared from the synthesized this compound.

Exemplary Protocol for Boc Protection:

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of dioxane and water.[6]

-

Base Addition: Add triethylamine (a suitable base) to the solution to deprotonate the amino group, making it nucleophilic.[6]

-

Boc-ON Addition: Add di-tert-butyl dicarbonate (Boc)2O or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) (1.05 equivalents) to the stirring solution at room temperature.[6]

-

Reaction: Allow the reaction to stir for several hours (e.g., 4-12 hours) at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, perform an aqueous workup. Typically, this involves adding water and a nonpolar solvent like ether. The aqueous layer is separated, acidified (e.g., with citric acid or dilute HCl) to a pH of ~2-3 to protonate the carboxylic acid, and then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-N-Allylglycine, which can be further purified by column chromatography if necessary.

Core Applications in Research and Drug Development

The true value of this compound lies in the application of its bioorthogonal allyl handle. This functionality enables precise, covalent modification of biomolecules in complex environments.

The Allyl Group as a Bioorthogonal Chemical Handle

The terminal alkene of the allyl group is the reactive site. Its primary and most effective bioorthogonal reaction is the thiol-ene "click" reaction . This reaction involves the radical-mediated addition of a thiol (-SH) group across the alkene double bond. The reaction is typically initiated by UV light in the presence of a photoinitiator or by using redox initiators. It is highly efficient, proceeds rapidly under mild, often aqueous conditions, and is orthogonal to most functional groups found in proteins, making it ideal for biological applications.[7]

Caption: Thiol-ene "click" reaction on an this compound residue.

Key Applications

-

Protein Labeling and Imaging: By incorporating this compound into a protein of interest (via genetic code expansion or peptide synthesis), a unique attachment point is created. A thiol-modified fluorescent dye can then be attached, enabling the visualization and tracking of the protein's localization and dynamics within living cells.[7]

-

Protein-Protein Interaction Studies: Photo-activatable crosslinkers containing a thiol group can be attached to an this compound residue. Upon photoactivation, the crosslinker can covalently trap transient or weak binding partners, allowing for the identification and study of complex protein interaction networks.[7]

-

Development of Bioconjugates and Targeted Therapeutics: this compound serves as an ideal linker site for creating antibody-drug conjugates (ADCs) or peptide-drug conjugates. A potent cytotoxic drug payload with a thiol handle can be attached to a targeting peptide or antibody containing this compound. This site-specific conjugation leads to a homogeneous product with a defined drug-to-antibody ratio (DAR), which can improve therapeutic efficacy and reduce off-target toxicity.[5][7]

Experimental Protocol: Site-Specific Fluorescent Labeling

This protocol provides a validated, self-contained workflow for labeling a synthetic peptide containing a single this compound residue.

Objective: To covalently attach a thiol-containing fluorophore (e.g., Cysteine-FITC) to a peptide containing this compound via a photo-initiated thiol-ene reaction.

Materials:

-

Custom-synthesized peptide with this compound (e.g., Ac-Gly-Gly-(N-allyl)Gly-Gly-Lys-NH2)

-

Thiol-containing fluorophore (e.g., 5-((2-(and-3)-S-(acetylmercapto)succinoyl)amino)fluorescein)

-

Photoinitiator (e.g., LAP, DMPA)

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV lamp (365 nm)

-

HPLC system for purification and analysis

-

Mass spectrometer for verification

Methodology:

-

Peptide & Reagent Preparation:

-

Dissolve the this compound peptide in the degassed buffer to a final concentration of 1 mM.

-

Prepare a 10 mM stock solution of the thiol-fluorophore in DMSO.

-

Prepare a 100 mM stock solution of the photoinitiator in DMSO.

-

-

Reaction Setup:

-

In a UV-transparent microcentrifuge tube, combine the reagents in the following order:

-

100 µL of 1 mM peptide solution.

-

5 µL of 10 mM thiol-fluorophore solution (5 equivalents).

-

1 µL of 100 mM photoinitiator solution (10 equivalents).

-

-

Gently mix the solution. Ensure the final concentration of DMSO is low (<5%) to prevent protein/peptide denaturation.

-

-

Photo-Initiation:

-

Place the open tube under a 365 nm UV lamp at a close distance (e.g., 5-10 cm).

-

Irradiate the sample for 10-30 minutes at room temperature. The optimal time may need to be determined empirically.

-

-

Quenching and Analysis:

-

To quench the reaction, add a small amount of a radical scavenger like β-mercaptoethanol or simply remove the sample from the UV light source.

-

Analyze a small aliquot of the reaction mixture by reverse-phase HPLC to assess the conversion of the starting peptide to the labeled product. The labeled peptide will have a longer retention time.

-

Confirm the identity of the product peak using mass spectrometry. The observed mass should correspond to the sum of the peptide mass and the fluorophore mass.

-

-

Purification:

-

Purify the labeled peptide from the reaction mixture using preparative or semi-preparative reverse-phase HPLC.

-

Collect the fraction corresponding to the product peak, lyophilize to remove the solvent, and store appropriately (typically at -20°C or -80°C, protected from light).

-

Conclusion and Future Outlook

This compound is a powerful and enabling tool for chemical biology and drug development. Its value is derived from the strategic placement of a small, stable, and selectively reactive allyl group onto a simple amino acid scaffold. This design allows for the precise, covalent modification of peptides and proteins using the highly efficient thiol-ene reaction. The applications, ranging from fundamental biological imaging to the synthesis of next-generation targeted therapeutics, are extensive and impactful. As the demand for precisely engineered biomolecules and homogeneous bioconjugates grows, the utility of versatile building blocks like this compound will continue to expand, paving the way for novel research tools, diagnostics, and medicines.

References

- N-Allyl glycine hydrochloride | 3182-78-3. (n.d.). Sigma-Aldrich.

- This compound | C5H9NO2 | CID 76651. (n.d.). PubChem.

- Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103–116.

- Allylglycine. (n.d.). Wikipedia.

- A versatile polypeptoid platform based on N-allyl glycine. (n.d.). Macromolecular Bioscience.

- Boc-N-(allyl)-glycine. (n.d.). Chem-Impex.

- This compound (C5H9NO2). (n.d.). PubChemLite.

- Step A: Preparation of N-BOC allylglycine. (n.d.). PrepChem.com.

- Allylglycine. (n.d.). Smolecule.

- DL-Allylglycine | 7685-44-1. (n.d.). Smolecule.

- Application Notes and Protocols for Incorporating (+)-Allylglycine into Proteins. (n.d.). BenchChem.

Sources

- 1. This compound | C5H9NO2 | CID 76651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allylglycine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Allylglycine in Neuroscience: A Technical Guide to a Foundational Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylglycine, a glycine derivative, has been an indispensable tool in neuroscience research for decades. Its fundamental mechanism of action—the inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA)—has established it as a critical agent for elucidating the roles of GABAergic neurotransmission in a multitude of physiological and pathological processes.[1] By inducing an acute reduction in GABA levels, allylglycine reliably provokes seizures in animal models, offering a robust and highly reproducible platform for epilepsy research and the preliminary screening of potential anticonvulsant therapies.[1] This technical guide provides a comprehensive exploration of the discovery, historical application, and mechanistic underpinnings of allylglycine as a research tool, with a specific focus on quantitative data, detailed experimental protocols, and the causal signaling pathways.

Discovery and Historical Perspective: From Convulsant to a Tool for Mechanistic Insight

The journey of allylglycine in neuroscience began in the mid-20th century with the observation of its potent convulsant properties.[1] A patent for the synthesis of allylglycine was granted in 1947, but its biological effects, particularly its impact on the central nervous system, were not investigated until later.[2] A pivotal 1965 report first detailed the convulsant characteristics of allylglycine, paving the way for its use in creating experimental models of seizures.[2]